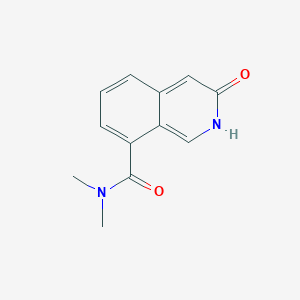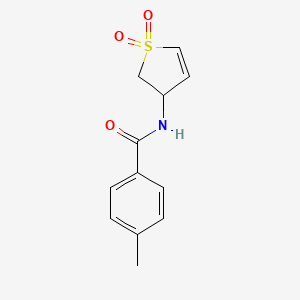![molecular formula C21H19N3O3S2 B2533927 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 922448-05-3](/img/structure/B2533927.png)
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, also known as Compound A, is a novel small molecule compound that has been extensively studied for its potential therapeutic uses. It was first synthesized in 2009 and has since been the subject of numerous research studies due to its promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Ravinaik et al. (2021) investigated a series of substituted benzamides, including compounds similar to 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide. These compounds showed significant anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, demonstrating their potential as chemotherapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Inhibition of Carbonic Anhydrases
Another study by Ulus et al. (2016) explored the synthesis of acridine-acetazolamide conjugates, which are structurally similar to the chemical . These conjugates effectively inhibited carbonic anhydrases, crucial enzymes in various physiological processes. The inhibition of these enzymes suggests potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Pro-apoptotic Effects
Yılmaz et al. (2015) conducted research on derivatives of indapamide, which shares some structural similarities with the compound . One of the derivatives showed high proapoptotic activity on melanoma cell lines, highlighting potential applications in cancer therapy, specifically targeting tumor cells (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Cytotoxic Evaluation
Govindaraj et al. (2021) synthesized Schiff bases with structural features similar to the compound . These bases demonstrated cytotoxic activity towards human breast cancer cell lines, suggesting a potential role in developing new anticancer agents (Govindaraj, Ramanathan, Rajendran, Ragu, Balachandaran, & Elanchleiyan, 2021).
Antifungal Properties
Narayana et al. (2004) synthesized benzamide derivatives with antifungal properties, indicating the potential of similar compounds, like 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, in treating fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Glucose-Lowering Effect
Iino et al. (2009) discovered that 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, structurally related to the compound , acted as potent glucokinase activators with glucose-lowering effects. This suggests a potential application in managing diabetes (Iino, Tsukahara, Kamata, Sasaki, Ohyama, Hosaka, Hasegawa, Chiba, Nagata, Eiki, & Nishimura, 2009).
Eigenschaften
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-24(15-8-9-15)29(26,27)16-10-6-13(7-11-16)20(25)23-21-22-19-17-5-3-2-4-14(17)12-18(19)28-21/h2-7,10-11,15H,8-9,12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJODOJDRDZWWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

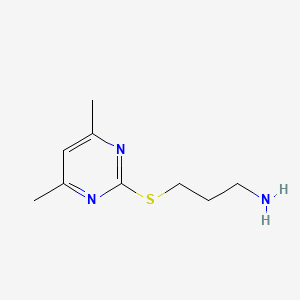
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)
![N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2533854.png)
![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)
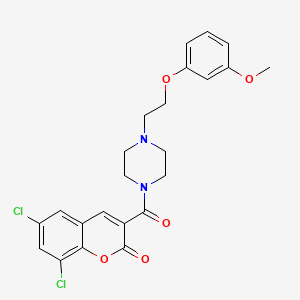
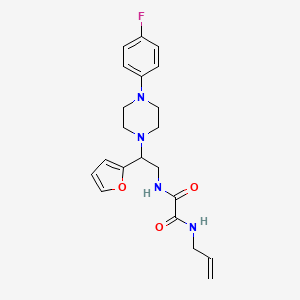
![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)
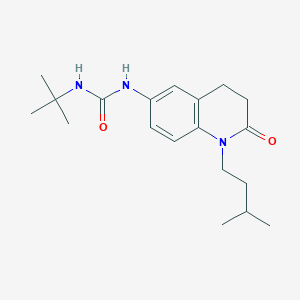
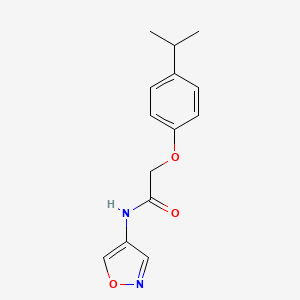
![3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one](/img/structure/B2533865.png)
